molecular formula C14H11F B8716504 2-Fluoro-4'-vinyl-1,1'-biphenyl CAS No. 391-08-2

2-Fluoro-4'-vinyl-1,1'-biphenyl

Cat. No.: B8716504
CAS No.: 391-08-2
M. Wt: 198.23 g/mol
InChI Key: IBWBAJVHJXTTFT-UHFFFAOYSA-N
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Description

2-Fluoro-4'-vinyl-1,1'-biphenyl is a fluorinated biphenyl derivative characterized by a fluorine atom at the 2-position of one phenyl ring and a vinyl group (-CH=CH₂) at the 4'-position of the adjacent ring. The fluorine substituent introduces electron-withdrawing effects, influencing the compound’s electronic properties and reactivity, while the vinyl group provides a site for further functionalization, such as polymerization or cross-coupling reactions . This compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling, a method widely employed for constructing biphenyl frameworks . Potential applications include materials science (e.g., liquid crystals, polymers) and pharmaceutical intermediates due to its modular reactivity.

Properties

CAS No.

391-08-2

Molecular Formula

C14H11F

Molecular Weight

198.23 g/mol

IUPAC Name

1-ethenyl-4-(2-fluorophenyl)benzene

InChI

InChI=1S/C14H11F/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h2-10H,1H2

InChI Key

IBWBAJVHJXTTFT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4'-vinyl-1,1'-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4'-vinyl-1,1'-biphenyl can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include:

    Aldehydes and carboxylic acids: from oxidation.

    Saturated hydrocarbons: from reduction.

    Substituted aromatic compounds: from nucleophilic aromatic substitution.

Scientific Research Applications

2-Fluoro-4'-vinyl-1,1'-biphenyl has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced properties.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique interactions with biological targets.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-4'-vinyl-1,1'-biphenyl depends on the specific application and the target molecule. In general, the presence of the fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. The vinyl group can participate in polymerization reactions, forming long-chain polymers with unique properties.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 2-Fluoro-4'-vinyl-1,1'-biphenyl with analogous fluorinated biphenyls, highlighting substituent-driven differences:

Compound Name Substituents Key Properties/Applications Synthesis Method Reference
This compound 2-F, 4'-vinyl High reactivity for polymerization; potential precursor for functional materials Suzuki coupling
4-Fluoro-4'-methyl-1,1'-biphenyl 4-F, 4'-methyl Increased hydrophobicity; used in liquid crystal displays Cross-coupling
2-Fluoro-4′-formyl-1,1′-biphenyl-4-carboxylic acid 2-F, 4′-formyl, 4-carboxylic acid Enhanced polarity; pharmaceutical intermediate (e.g., kinase inhibitors) Multi-step functionalization
3,4-Difluoro-3'-nitro-1,1'-biphenyl (DFNBP) 3,4-diF, 3'-NO₂ Electron-deficient; explosives research Suzuki coupling
2-Fluoro-4,4′-bis(trans-4-propylcyclohexyl)-1,1′-biphenyl 2-F, 4,4'-bis(trans-4-propylcyclohexyl) Liquid crystal material for displays Pd-catalyzed coupling
1-(2'-fluoro-[1,1'-biphenyl]-4-yl)ethanone 2-F, 4-acetyl Ketone functionalization site; intermediate in drug synthesis Friedel-Crafts acylation

Key Observations :

  • Electron Effects : Fluorine at the 2-position (meta to the biphenyl bond) reduces electron density on the aromatic system, enhancing stability toward electrophilic substitution. In contrast, methyl or cyclohexyl groups (e.g., 4-Fluoro-4'-methyl-1,1'-biphenyl) increase steric bulk and hydrophobicity .
  • Reactivity : The vinyl group in this compound enables polymerization or Heck reactions, distinguishing it from esters (e.g., biphenyl esters in ) or nitro derivatives (e.g., DFNBP) .
  • Solubility: Carboxylic acid or formyl substituents (e.g., 2-Fluoro-4′-formyl-1,1′-biphenyl-4-carboxylic acid) improve solubility in polar solvents compared to nonpolar vinyl or methyl analogs .

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